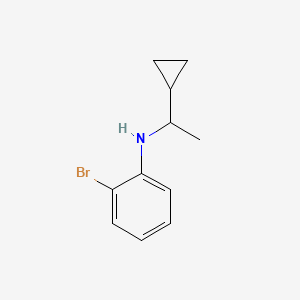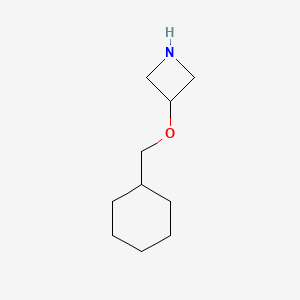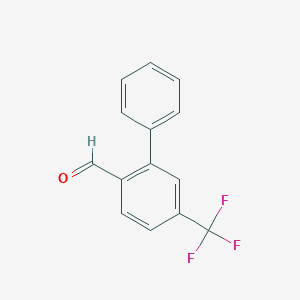
2-Formyl-5-(trifluoromethyl)biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Formyl-5-(trifluoromethyl)biphenyl is an organic compound characterized by the presence of a formyl group (-CHO) and a trifluoromethyl group (-CF3) attached to a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it a versatile method for the synthesis of various biphenyl derivatives.
Industrial Production Methods
Industrial production of 2-Formyl-5-(trifluoromethyl)biphenyl may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification processes such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-Formyl-5-(trifluoromethyl)biphenyl undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
Oxidation: 2-Carboxy-5-(trifluoromethyl)biphenyl
Reduction: 2-Hydroxymethyl-5-(trifluoromethyl)biphenyl
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used
Scientific Research Applications
2-Formyl-5-(trifluoromethyl)biphenyl has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Formyl-5-(trifluoromethyl)biphenyl in biological systems involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of leucyl-tRNA synthetase (LeuRS) in microorganisms, leading to the disruption of protein synthesis and subsequent antimicrobial effects . The presence of the trifluoromethyl group enhances its binding affinity and potency by increasing the compound’s lipophilicity and electronic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Formylphenylboronic acid
- 2-Formyl-3-fluorophenylboronic acid
- 3-Formylphenylboronic acid
- 4-Formylphenylboronic acid
Uniqueness
2-Formyl-5-(trifluoromethyl)biphenyl is unique due to the presence of both the formyl and trifluoromethyl groups, which impart distinct electronic and steric properties. These features make it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals. The trifluoromethyl group, in particular, enhances the compound’s stability and reactivity, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C14H9F3O |
|---|---|
Molecular Weight |
250.21 g/mol |
IUPAC Name |
2-phenyl-4-(trifluoromethyl)benzaldehyde |
InChI |
InChI=1S/C14H9F3O/c15-14(16,17)12-7-6-11(9-18)13(8-12)10-4-2-1-3-5-10/h1-9H |
InChI Key |
PVJOZZORZNFVBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CC(=C2)C(F)(F)F)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(Bromomethyl)spiro[3.4]octane](/img/structure/B13299804.png)


![2-amino-N-[(4-fluorophenyl)methyl]-N,4-dimethylpentanamide](/img/structure/B13299818.png)
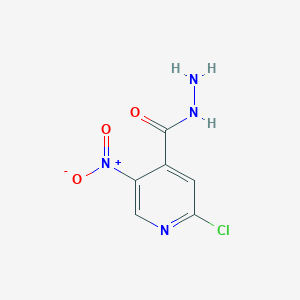
![5-Bromo-6-tert-butyl-3-ethylimidazo[2,1-b][1,3]thiazole](/img/structure/B13299832.png)
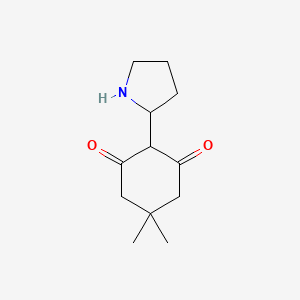
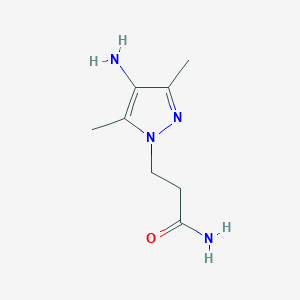
![N-{8-azabicyclo[3.2.1]octan-3-yl}-N-methyl-2-nitrobenzene-1-sulfonamide](/img/structure/B13299858.png)
